Cas no 1805011-93-1 (6-Amino-4-(bromomethyl)-2-(difluoromethyl)-3-hydroxypyridine)

6-Amino-4-(bromomethyl)-2-(difluoromethyl)-3-hydroxypyridine 化学的及び物理的性質
名前と識別子
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- 6-Amino-4-(bromomethyl)-2-(difluoromethyl)-3-hydroxypyridine
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- インチ: 1S/C7H7BrF2N2O/c8-2-3-1-4(11)12-5(6(3)13)7(9)10/h1,7,13H,2H2,(H2,11,12)
- InChIKey: YOZIBEIKYVBRGR-UHFFFAOYSA-N
- SMILES: BrCC1C=C(N)N=C(C(F)F)C=1O
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 173
- XLogP3: 1.4
- トポロジー分子極性表面積: 59.1
6-Amino-4-(bromomethyl)-2-(difluoromethyl)-3-hydroxypyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A024005612-500mg |
6-Amino-4-(bromomethyl)-2-(difluoromethyl)-3-hydroxypyridine |
1805011-93-1 | 97% | 500mg |
$1,029.00 | 2022-04-01 | |
Alichem | A024005612-1g |
6-Amino-4-(bromomethyl)-2-(difluoromethyl)-3-hydroxypyridine |
1805011-93-1 | 97% | 1g |
$1,696.80 | 2022-04-01 |
6-Amino-4-(bromomethyl)-2-(difluoromethyl)-3-hydroxypyridine 関連文献
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
6-Amino-4-(bromomethyl)-2-(difluoromethyl)-3-hydroxypyridineに関する追加情報
Introduction to 6-Amino-4-(bromomethyl)-2-(difluoromethyl)-3-hydroxypyridine (CAS No. 1805011-93-1)
6-Amino-4-(bromomethyl)-2-(difluoromethyl)-3-hydroxypyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1805011-93-1, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and utility in drug development. The structural features of this molecule, including its amino, hydroxyl, bromomethyl, and difluoromethyl substituents, contribute to its unique chemical properties and potential applications in medicinal chemistry.
The presence of multiple functional groups makes 6-Amino-4-(bromomethyl)-2-(difluoromethyl)-3-hydroxypyridine a versatile intermediate in organic synthesis. The amino group (-NH₂) provides a site for further derivatization, enabling the formation of amides, ureas, and other nitrogen-containing derivatives. The hydroxyl group (-OH) introduces polarity and reactivity, facilitating hydrogen bonding interactions and allowing for conjugation with other functional moieties. The bromomethyl group (-CH₂Br) serves as a reactive handle for alkylation reactions, while the difluoromethyl group (-CF₂) enhances metabolic stability and lipophilicity, which are critical factors in drug design.
In recent years, there has been growing interest in the development of novel pyridine-based compounds due to their broad spectrum of biological activities. Pyridines are known to exhibit antimicrobial, anti-inflammatory, anticancer, and antiviral properties, among others. Among these derivatives, 6-Amino-4-(bromomethyl)-2-(difluoromethyl)-3-hydroxypyridine has shown promise as a building block for the synthesis of bioactive molecules. Its structural motifs are frequently incorporated into lead compounds that target various disease pathways.
One of the most compelling aspects of this compound is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are implicated in numerous diseases, including cancer. By modifying the pyridine core with functional groups such as amino and bromomethyl substituents, researchers can develop molecules that selectively inhibit specific kinases. The difluoromethyl group further enhances the potency and selectivity of these inhibitors by improving their pharmacokinetic profiles.
Recent studies have highlighted the importance of fluorinated compounds in drug development. Fluoro substituents can significantly alter the electronic properties of molecules, leading to improved binding affinity and metabolic stability. In particular, the difluoromethyl group is known to enhance lipophilicity and reduce susceptibility to enzymatic degradation. This makes 6-Amino-4-(bromomethyl)-2-(difluoromethyl)-3-hydroxypyridine an attractive scaffold for designing next-generation kinase inhibitors.
Another area where this compound has shown promise is in the development of antiviral agents. Viruses rely on host cellular machinery for replication, making them susceptible to inhibition by small molecules that disrupt viral protein-protein interactions or enzyme activities. Pyridine-based compounds have been successfully used to develop antiviral drugs targeting viruses such as HIV and hepatitis C. The structural features of 6-Amino-4-(bromomethyl)-2-(difluoromethyl)-3-hydroxypyridine, including its amino and hydroxyl groups, provide multiple sites for interaction with viral targets.
The bromomethyl group also allows for further derivatization into more complex structures that can mimic natural substrates or interfere with viral replication mechanisms. For instance, researchers have explored the use of bromomethylpyridines as probes to study viral protease activity or as precursors for synthesizing protease inhibitors. These inhibitors have shown efficacy in preclinical studies and hold potential for therapeutic applications.
In addition to its pharmaceutical applications, 6-Amino-4-(bromomethyl)-2-(difluoromethyl)-3-hydroxypyridine has found utility in materials science and agrochemical research. Its ability to undergo selective functionalization makes it a valuable intermediate for synthesizing complex organic molecules with tailored properties. For example, agrochemical companies have utilized pyridine derivatives to develop novel herbicides and pesticides that are more effective and environmentally friendly.
The synthesis of 6-Amino-4-(bromomethyl)-2-(difluoromethyl)-3-hydroxypyridine typically involves multi-step organic reactions starting from commercially available precursors such as 3-hydroxypyridine derivatives. Key steps include halogenation reactions to introduce the bromomethyl group and fluorination reactions to incorporate the difluoromethyl moiety. Advanced synthetic techniques such as cross-coupling reactions can also be employed to further modify the pyridine core.
The purity and quality of 6-Amino-4-(bromomethyl)-2-(difluoromethyl)-3-hydroxypyridine are critical for its intended applications. High-purity samples are essential for pharmaceutical research where impurities can affect biological activity or safety profiles. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are commonly used to characterize this compound.
Future research directions may focus on exploring new synthetic routes to improve yield and efficiency while reducing environmental impact. Additionally, computational methods such as molecular modeling can be used to predict the biological activity of derivatives before experimental synthesis is undertaken. This approach can accelerate drug discovery by identifying promising candidates early in the process.
In conclusion,6-Amino-4-(bromomethyl)-2-(difluoromethyl)-3-hydroxypyridine (CAS No. 1805011-93-1) is a versatile compound with significant potential in pharmaceutical research and beyond. Its unique structural features make it an invaluable building block for synthesizing bioactive molecules targeting various diseases. As research continues to uncover new applications for pyridine derivatives,6-Amino-4-(bromomethyl)-2-(difluoromethyl)-3-hydroxypyridine is likely to remain at the forefront of chemical innovation.
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